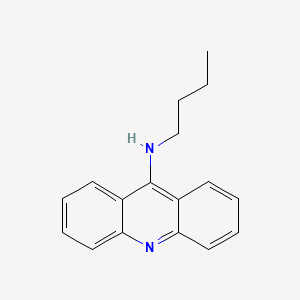

9-Acridinamine, N-butyl-

Description

Historical Context and Evolution of Acridine (B1665455) Derivatives in Academic Inquiry

The journey of acridine chemistry began with its isolation from coal tar in the late 19th century. Initially, these tricyclic nitrogen heterocycles were recognized for their utility as dyes and pigments due to their planar structure and fluorescent properties. accelachem.comresearchgate.net The turn of the 20th century marked a pivotal shift towards biological applications with the discovery that certain aminoacridines possessed potent antibacterial properties. umn.edu This led to the widespread use of compounds like proflavine (B1679165) as topical antiseptics, particularly during the World Wars.

A significant evolution in acridine research occurred in the mid-20th century with the discovery of their anticancer activities. nih.gov Researchers found that the planar acridine ring could intercalate between the base pairs of DNA, disrupting replication and transcription processes in rapidly dividing cancer cells. iucr.org This mechanism of action spurred the synthesis and investigation of a vast library of acridine derivatives. The development of the anticancer agent Ledakrin was a landmark achievement in this era. umn.edu Furthermore, established drugs like the antimalarial quinacrine (B1676205) were later found to possess antitumoral properties, broadening the therapeutic scope of the acridine family. umn.edu The validation of DNA intercalation behavior in 1961 provided a rational basis for the design of new acridine-based therapeutics. accelachem.com

Significance of Acridine Amines in Contemporary Chemical and Biological Research

Acridine amines, characterized by an amino group typically at the C9 position, remain a highly significant class of compounds in contemporary research. Their unique physicochemical properties—planarity, stability, and strong fluorescence—make them versatile tools in both chemical and biological sciences. accelachem.com The ability to readily modify the acridine core and its substituents allows for the fine-tuning of biological activity and target specificity. google.comchemsrc.com

The primary significance of acridine amines lies in their diverse biological activities, which are the subject of extensive investigation. chemsrc.com Key areas of research include:

Anticancer Agents: This remains the most studied application. Acridine amines are investigated as inhibitors of topoisomerases I and II, enzymes crucial for DNA topology and replication. google.comchem960.com Their ability to function as DNA intercalators is a foundational aspect of their cytotoxicity against cancer cells. iucr.org

Antimicrobial Agents: With the rise of antibiotic resistance, there is renewed interest in acridines. Research is ongoing to develop novel acridine amines effective against drug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). umn.edu

Antiparasitic and Antiviral Agents: Acridine derivatives have historically been used and continue to be explored for treating diseases like malaria, leishmaniasis, and various viral infections. molaid.com

Neurodegenerative Diseases: More recent research explores the potential of acridine derivatives in the context of diseases like Alzheimer's, targeting phenomena such as amyloid-β plaque aggregation. nih.govgoogle.com

Fluorescent Probes: The inherent fluorescence of the acridine nucleus is exploited in the development of selective ion sensors and probes for monitoring biochemical and pharmacological processes. accelachem.com

The effectiveness of 9-aminoacridines is often linked to their capacity to exist in two tautomeric forms (amino and imino), which radically affects the molecule's binding properties to biological targets. google.comnih.gov This structural feature, combined with the potential for extensive chemical modification, ensures that acridine amines will continue to be a privileged scaffold in the quest for new therapeutic agents. accelachem.com

Scope and Research Trajectories Pertaining to 9-Acridinamine, N-butyl-

Within the broad family of acridine amines, the specific compound 9-Acridinamine, N-butyl- (also known as 9-(butylamino)acridine) represents a more focused and less extensively explored research trajectory compared to some of its close analogs. While the core acridine structure is a hub of pharmacological research, the scientific literature on this particular N-butyl derivative is limited.

The synthesis of 9-Acridinamine, N-butyl- has been documented, and its primary area of investigation appears to be as an antibacterial agent. Research has been conducted to evaluate its activity against various bacterial strains, including MRSA. umn.edu However, detailed mechanistic studies or extensive clinical evaluations are not widely reported in peer-reviewed literature. One study noted that while polyamine conjugation to acridine did not disrupt topoisomerase II (TOPO-II) inhibitory activity, 9-(N-butyl)aminoacridine was used as a control compound, suggesting its baseline activity in such assays is of interest for comparative purposes. chem960.com

In contrast, the hydrogenated analog, 9-Acridinamine, N-butyl-1,2,3,4-tetrahydro- (also known as Bucricaine or Centbucridine), has a much more defined and documented research history as a local anesthetic. This highlights a common theme in medicinal chemistry where subtle structural modifications, such as the saturation of one of the aromatic rings, can dramatically alter the primary pharmacological profile of a compound.

The research scope for 9-Acridinamine, N-butyl- itself remains narrow. Future trajectories could involve a more systematic exploration of its antibacterial mechanism, its potential as a scaffold for developing more potent antimicrobial agents, or its evaluation in other biological assays where acridines have shown promise.

Interactive Data Table: Properties and Research Focus of 9-Acridinamine, N-butyl-

| Property | Value | Source |

| IUPAC Name | N-butylacridin-9-amine | N/A |

| CAS Number | 74054-21-0 | |

| Molecular Formula | C17H18N2 | researchgate.net |

| Primary Research Area | Antibacterial Activity | umn.edu |

| Specific Focus | Investigated against MRSA strains. | umn.edu |

| Other Mentions | Used as a control compound in TOPO-II inhibition assays. | chem960.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

74054-21-0 |

|---|---|

Molecular Formula |

C17H18N2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

N-butylacridin-9-amine |

InChI |

InChI=1S/C17H18N2/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4-11H,2-3,12H2,1H3,(H,18,19) |

InChI Key |

VPOZCJGDFISVRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 9 Acridinamine, N Butyl Analogues

Modern Synthetic Routes Towards N-substituted 9-Aminoacridines

One-Pot Synthetic Strategies and Efficiency Enhancement

One-pot syntheses have emerged as a powerful tool for the rapid generation of diverse 9-aminoacridine (B1665356) derivatives. google.comarkat-usa.org These strategies streamline the synthetic process by combining multiple reaction steps into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste. google.comresearchgate.net

For instance, a one-pot, two-stage approach involving a Buchwald-Hartwig coupling reaction followed by acid-mediated cycloaromatization has been developed for the synthesis of 9-aminoacridines from readily available 2-bromobenzonitriles and arylamines. arkat-usa.org This method demonstrates good to excellent yields and tolerates a variety of functional groups. arkat-usa.org Microwave-assisted organic synthesis has also been employed to accelerate these reactions, often leading to higher yields and shorter reaction times. researchgate.netrsc.orgcore.ac.uk For example, the microwave-assisted Friedländer reaction has been successfully used to synthesize acridine (B1665455) derivatives. rsc.org

Table 1: Comparison of Synthetic Methods for 9-Aminoacridine Derivatives

| Method | Typical Yield (%) | Purity (%) | Key Advantage | Source |

| Reductive Amination | 75–85 | >90 | Short reaction time (2–4 h) | vulcanchem.com |

| Nucleophilic Aromatic Substitution (SNAr) | 65–78 | >88 | Broad substrate scope | vulcanchem.com |

| Solid-Phase Synthesis (SPS) | 84–87 | >95 | Enables peptide conjugates | vulcanchem.com |

| One-Pot Buchwald-Hartwig/Cycloaromatization | Good to Excellent | High | High tolerance to functional groups | arkat-usa.org |

Palladium-Catalyzed Buchwald-Hartwig Amination in Acridine Synthesis

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone in the synthesis of C-N bonds and is highly applicable to the synthesis of N-substituted 9-aminoacridines. arkat-usa.orgwikipedia.org This reaction allows for the coupling of amines with aryl halides or triflates, providing a versatile route to diarylamine intermediates, which can then undergo cyclization to form the acridine core. arkat-usa.orgnih.gov

The development of various generations of catalyst systems, including those with bidentate phosphine (B1218219) ligands like BINAP and DDPF, has expanded the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl coupling partners under milder conditions. wikipedia.org A one-pot approach utilizing this reaction involves the initial Pd-catalyzed amination to form a diphenylamine (B1679370) intermediate, which then undergoes an acid-mediated cycloaromatization to yield the final 9-aminoacridine product. arkat-usa.org This methodology has been successfully applied on a gram scale and extended to the synthesis of important drug precursors. arkat-usa.org

The proposed mechanism for this one-pot reaction involves:

Pd-catalyzed Buchwald-Hartwig amination: Formation of a diphenylamine intermediate. arkat-usa.org

Activation of the cyano group: The cyano group of the intermediate is activated by a Lewis acid, such as boron trifluoride etherate. arkat-usa.org

Intramolecular Cyclization: Nucleophilic attack from the amine onto the activated cyano group. arkat-usa.org

Aromatization: Subsequent steps lead to the final aromatic acridine ring system. arkat-usa.org

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a classical and widely used method for the synthesis of N-substituted 9-aminoacridines. google.comarkat-usa.orgcore.ac.uk This approach typically involves the reaction of a 9-chloroacridine (B74977) derivative with a primary or secondary amine, such as n-butylamine, to yield the corresponding 9-aminoacridine. core.ac.ukresearchgate.net The C-9 position of the acridine ring is highly electrophilic due to the electron-withdrawing effect of the ring nitrogen, making it susceptible to nucleophilic attack. rsc.org

The reaction is often carried out in a suitable solvent like methanol (B129727) or ethanol, sometimes with the addition of a base such as triethylamine (B128534) to neutralize the HCl generated. core.ac.ukindexcopernicus.com The efficiency and regioselectivity of the SNAr reaction can be influenced by the substituents present on the acridine ring. rsc.org For example, electron-withdrawing groups can enhance the reactivity of the C-9 position towards nucleophiles. google.com This method is advantageous due to the ready availability of various substituted 9-chloroacridines and amines, allowing for the synthesis of a diverse library of compounds. core.ac.uk However, in some cases, the reaction may require elevated temperatures and can be time-consuming. rsc.org

Reductive Amination Techniques for 9-Acridinamine Derivatives

Reductive amination is another valuable technique for the synthesis of N-substituted 9-aminoacridines. google.comnih.gov This method involves the reaction of 9-aminoacridine with an aldehyde or ketone in the presence of a reducing agent. google.com A common reducing agent used for this purpose is sodium cyanoborohydride (NaCNBH3) in a weakly acidic medium. google.com

This one-pot procedure allows for the direct transformation of an aldehyde functional group into an amine, providing a straightforward route to N-alkylated or N-benzylated 9-aminoacridine derivatives in good yields. google.com For example, reacting 9-aminoacridine with an appropriate aldehyde in the presence of NaCNBH3 can yield the desired N-substituted product with yields ranging from 58% to 92%. google.com This technique is particularly useful for introducing a variety of substituents onto the 9-amino group, contributing to the exploration of structure-activity relationships. google.com

Multi-Step Synthesis Optimization for Complex Acridine Scaffolds

A common multi-step synthesis of 9-aminoacridines begins with the condensation of an appropriately functionalized aniline (B41778) with an o-halobenzoic acid to form an N-phenylanthranilic acid. rsc.orgresearchgate.net This intermediate is then cyclized, typically using a dehydrating agent like phosphorus oxychloride (POCl3), to form the corresponding 9-chloroacridine. core.ac.ukcore.ac.ukresearchgate.net The final step involves the nucleophilic substitution of the chlorine atom at the 9-position with the desired amine. core.ac.uk

Targeted Derivatization Strategies for Structure-Function Elucidation

The synthesis of a diverse range of 9-aminoacridine analogues is essential for elucidating structure-function relationships. acs.orgresearchgate.netacs.org By systematically modifying the substituents on the acridine core and the N-9 side chain, researchers can probe how these structural changes affect the compound's biological activity. researchgate.netwipo.int

Targeted derivatization strategies often focus on several key positions:

The N-9 Side Chain: The nature of the substituent on the 9-amino group is a critical determinant of activity. researchgate.net Variations in the length of an alkyl chain, the presence of functional groups, and the introduction of aromatic or heteroaromatic moieties can significantly impact biological properties. researchgate.netresearchgate.net

The Acridine Ring: Substitution patterns on the acridine core also play a crucial role. researchgate.netresearchgate.net The introduction of electron-donating or electron-withdrawing groups at various positions can modulate the electronic properties of the molecule, influencing its ability to interact with biological targets. google.com For example, studies have shown that the presence and position of chloro and methoxy (B1213986) groups on the acridine ring can affect cytotoxicity and antiviral activity. researchgate.netacs.org

These derivatization efforts have led to the identification of key structural features associated with various biological activities. For instance, structure-activity relationship (SAR) studies have been conducted to understand the antiprion, anticancer, and antiviral activities of 9-aminoacridine derivatives. researchgate.netresearchgate.netacs.org

Challenges and Innovations in Synthetic Yield and Purity for 9-Acridinamine, N-butyl- Precursors

The synthesis of the acridine scaffold, the core of 9-acridinamine, N-butyl-, and its analogues, presents several challenges that researchers have actively sought to overcome through innovative methodologies. The purity and yield of the final acridine derivatives are highly dependent on the efficiency of the synthesis of their precursors.

Traditional methods for creating the acridine ring system, while foundational, are often beset by issues such as harsh reaction conditions, low yields, and the formation of difficult-to-separate byproducts. The Bernthsen acridine synthesis, for instance, typically requires heating a diarylamine with a carboxylic acid and zinc chloride at very high temperatures (200–270 °C) for extended periods, often resulting in low yields. rsc.orgwikipedia.org Similarly, the Ullmann condensation, another classic method for preparing N-phenylanthranilic acid, a key precursor, traditionally involves high temperatures and stoichiometric amounts of copper, which can lead to side products. umn.eduwikipedia.org These rigorous conditions not only limit the variety of substrates that can be used but also complicate the purification process. rsc.orgumn.edu

To address these limitations, significant innovations have been introduced to improve both the yield and purity of acridine precursors. Modern approaches often focus on the use of transition metal catalysts, such as palladium and copper complexes, which can facilitate the crucial C-N and C-C bond-forming reactions under milder conditions. numberanalytics.comresearchgate.net For example, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have emerged as a powerful alternative to the traditional Ullmann condensation for synthesizing the N-phenylanthranilic acid intermediate, often providing higher yields and greater functional group tolerance. rsc.orgnih.gov

Innovations in the Bernthsen reaction itself include the use of polyphosphoric acid (PPA) instead of zinc chloride, which allows the reaction to proceed at lower temperatures, although sometimes with reduced yields. wikipedia.orgumn.edu More recently, microwave-assisted organic synthesis (MAOS) has been applied to the Bernthsen reaction, dramatically reducing reaction times from hours to minutes and often improving yields. umn.edutandfonline.com The use of p-toluenesulfonic acid (p-TSA) as a catalyst under solvent-free microwave conditions has been reported as a greener and more efficient alternative, applicable to a range of aromatic and aliphatic acids. tandfonline.com

The purification of acridine derivatives also poses a significant challenge due to their tendency to form impurities and their often limited solubility. chemicalforums.com Innovations in this area include the development of optimized chromatographic techniques. Researchers have experimented with different stationary phases like silica (B1680970) gel and alumina, and various solvent systems to achieve better separation. chemicalforums.com In some cases, converting the acridine base to its salt form can improve solubility and facilitate purification by recrystallization.

The table below summarizes and compares some traditional and innovative methods for the synthesis of acridine precursors.

| Method | Catalyst/Reagent | Conditions | Key Advantages | Common Challenges | Representative Yields |

| Bernthsen Reaction (Traditional) | Zinc Chloride | 200-270 °C, ~24h | One of the earliest methods. rsc.orgwikipedia.org | Harsh conditions, low yields, limited substrate scope. rsc.orgumn.edu | Often low. |

| Ullmann Condensation (Traditional) | Copper powder | High temp (>210 °C), polar solvents | Established method for N-aryl bond formation. wikipedia.orgptfarm.pl | High temperatures, stoichiometric copper, side products. umn.eduwikipedia.org | Variable, can be low. |

| Bernthsen Reaction (Microwave-Assisted) | p-Toluenesulfonic acid (p-TSA) | Microwave irradiation, solvent-free | Reduced reaction time (minutes), better yields, greener. tandfonline.com | Can still produce byproducts requiring purification. tandfonline.com | Good to excellent (up to 99%). rsc.org |

| Palladium-Catalyzed Synthesis | Pd₂(dba)₃ / dppf | Tandem coupling/cyclization | Good to excellent yields, broad substrate scope. rsc.org | Catalyst cost, potential for metal contamination. | Up to 99%. rsc.org |

| Zinc Chloride-Promoted Cyclization | ZnCl₂ | 50-80 °C, THF | Mild reaction conditions, high yields, simple work-up. acs.orggoogle.com | Substrate-dependent efficiency. | 35-99%. acs.org |

| Fe₃O₄@Sap/Cu(II) Catalyzed One-Pot Synthesis | Fe₃O₄@Sap/Cu(II) | Room temperature, water | Green solvent, high yields, short reaction times, reusable catalyst. nih.gov | Catalyst preparation required. | 66-97%. nih.gov |

These ongoing developments in synthetic strategies are crucial for producing high-purity 9-acridinamine, N-butyl-, and its precursors in higher yields, which is essential for advancing research into their applications. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 9 Acridinamine, N Butyl

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for elucidating the structural features of 9-acridinamine derivatives. researchgate.net These techniques probe the vibrational modes of molecules, providing a fingerprint that is sensitive to the chemical structure and intermolecular interactions. mdpi.com

Studies on related 9-aminoacridine (B1665356) compounds have shown that the vibrational spectra are characterized by bands corresponding to the acridine (B1665455) ring and the amino substituent. researchgate.net For instance, the FT-IR spectra of N-(heterocyclic)-9-aminoacridine derivatives show characteristic bands for ν(N-H), ν(C=N), and ν(C-H) stretching vibrations. researchgate.net The position and intensity of these bands can be influenced by factors such as substitution on the acridine ring or the amino group, as well as the solvent environment. researchgate.net Theoretical calculations, often using density functional theory (DFT), are frequently employed to assign the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net These calculations can also help to distinguish between different tautomeric forms, such as the amino and imino forms, which can coexist in solution. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms in 9-acridinamine, N-butyl-.

In a study of 2-n-butyl-9-acridinamine, the ¹H NMR spectrum in DMSO-d6 showed characteristic signals for the aromatic protons of the acridine ring, as well as the protons of the n-butyl group. arkat-usa.org The ¹³C NMR spectrum provided complementary information, with distinct resonances for each carbon atom in the molecule. arkat-usa.org The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei. libretexts.org For example, the presence of electron-withdrawing or electron-donating groups on the acridine ring can cause significant shifts in the NMR signals. researchgate.net Furthermore, NMR spectroscopy can be used to study dynamic processes, such as tautomerism. researchgate.net Temperature-dependent NMR experiments can reveal the presence of different tautomers in equilibrium and provide information about the kinetics of their interconversion. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-n-Butyl-9-acridinamine in DMSO-d6. arkat-usa.org

| Assignment | ¹H NMR (400 MHz) | ¹³C NMR (100 MHz) |

| Aromatic Protons | 9.94 (brs, 2H), 8.68 (d, J=8.4 Hz, 1H), 8.51 (s, 1H), 7.99-7.87 (m, 4H), 7.55 (t, J=7.2 Hz, 1H) | 171.7, 157.3, 139.3, 138.4, 138.0, 136.9, 135.3, 124.8, 123.8, 122.9, 118.9, 111.6, 111.5 |

| -CH₂- (butyl) | 2.77 (t, J=7.6 Hz, 2H) | 34.7 |

| -CH₂- (butyl) | 1.71-1.64 (m, 2H) | 32.8 |

| -CH₂- (butyl) | 1.39-1.29 (m, 2H) | 22.6 |

| -CH₃ (butyl) | 0.93 (t, J=7.2 Hz, 3H) | 13.9 |

Electronic Absorption (UV-Vis) Spectroscopy for Tautomeric and Interaction Studies

Electronic absorption (UV-Vis) spectroscopy is a key technique for investigating the electronic structure and interactions of 9-acridinamine derivatives. The UV-Vis spectrum is sensitive to the tautomeric equilibrium between the amino and imino forms of the molecule. researchgate.netnih.gov The amino form typically exhibits characteristic absorption bands that can be influenced by the solvent polarity and hydrogen bonding capacity. researchgate.net

Studies on 9-aminoacridine have shown that changes in the absorption spectrum upon interaction with other molecules, such as DNA or proteins, can provide valuable information about the binding mode. researchgate.netresearchgate.net For example, intercalation of the acridine ring into the DNA double helix often leads to a red-shift (bathochromic shift) and a decrease in the molar absorptivity (hypochromism) of the UV-Vis absorption bands. oup.com These spectral changes can be used to determine binding constants and stoichiometries of the complexes formed. researchgate.net

Fluorescence Spectroscopy and Quenching Mechanisms

9-Acridinamine derivatives are often fluorescent, and their emission properties are highly sensitive to their environment. researchgate.net Fluorescence spectroscopy is therefore a powerful tool for studying their interactions with biomolecules and other quenchers. researchgate.netnih.gov

The fluorescence of 9-aminoacridine can be quenched by various molecules through different mechanisms, including static and dynamic quenching. researchgate.netresearchgate.netnih.gov Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher, while dynamic quenching results from collisional deactivation of the excited state. researchgate.net Time-resolved fluorescence measurements can help distinguish between these mechanisms. researchgate.netresearchgate.net In the case of static quenching, the fluorescence lifetime of the fluorophore remains unchanged in the presence of the quencher, whereas in dynamic quenching, the lifetime decreases. researchgate.net The quenching process can also be influenced by factors such as photoinduced electron transfer (PET) and excited-state proton transfer. rsc.org Furthermore, at high concentrations or when bound to certain surfaces, 9-aminoacridine can form excimers (excited-state dimers) or exciplexes (excited-state complexes with another molecule), which exhibit a characteristic red-shifted emission. nih.govnih.govnih.gov

Surface-Enhanced Raman Spectroscopy (SERS) in Probing Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the adsorption and interaction of molecules on metal surfaces, typically silver or gold nanoparticles. scirp.orgrsc.orgnih.gov SERS has been used to study the interaction of 9-aminoacridine and its derivatives with various surfaces and biomolecules. researchgate.netnih.govnih.gov

The enhancement of the Raman signal in SERS allows for the detection of molecules at very low concentrations and can provide insights into the orientation of the molecule on the surface. leibniz-ipht.deresearchgate.net By analyzing the SERS spectra, it is possible to identify which parts of the molecule are interacting with the metal surface. researchgate.net For example, studies on 9-aminoacridine have suggested that the molecule can interact with silver surfaces through the acridine ring nitrogen and the exocyclic amino group. nih.gov SERS can also be used to probe the interactions of 9-acridinamine derivatives with biomolecules like DNA and proteins, providing information about the binding sites and conformational changes upon interaction. nih.govnih.gov

Chiroptical Spectroscopy (CD) in DNA Binding Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the interactions of chiral molecules or the induced chirality in achiral molecules upon binding to a chiral template, such as DNA. springernature.comgenesilico.pl While 9-acridinamine itself is achiral, its interaction with the chiral DNA double helix can induce a CD signal in the absorption bands of the acridine chromophore. nih.gov

The characteristics of the induced CD spectrum can provide valuable information about the binding mode of the 9-acridinamine derivative to DNA. scilit.com For instance, intercalation of the acridine ring between the DNA base pairs typically results in a distinct induced CD signal. researchgate.net The sign and magnitude of the CD signal can be related to the geometry of the drug-DNA complex. nih.gov By titrating DNA with the acridine derivative and monitoring the changes in the CD spectrum, it is possible to determine the binding affinity and stoichiometry of the interaction. rsc.org

Molecular Interaction Studies Involving 9 Acridinamine, N Butyl

Deoxyribonucleic Acid (DNA) Interactions and Binding Mechanisms

The interaction of 9-acridinamine and its derivatives with deoxyribonucleic acid (DNA) is a cornerstone of their biological activity. The planar tricyclic acridine (B1665455) ring is a classic intercalating chromophore, inserting itself between the base pairs of the DNA double helix. This interaction is primarily stabilized by π-π stacking interactions between the aromatic system of the acridine and the DNA bases. The substituent at the 9-position, in this case, an N-butyl group, can significantly influence the binding affinity and mode of interaction.

Intercalation Mechanisms and Sequence Preferences

The primary mechanism of DNA interaction for 9-acridinamine derivatives is intercalation, where the planar acridine ring inserts itself between adjacent base pairs of the DNA double helix. This insertion leads to a local unwinding of the DNA helix and an increase in the distance between the base pairs. The driving force for this process is the maximization of π-π stacking interactions between the aromatic acridine core and the DNA bases.

While research specific to the sequence preferences of 9-Acridinamine, N-butyl- is not extensively detailed in the available literature, studies on closely related 9-aminoacridine (B1665356) derivatives suggest a general preference for GC-rich sequences over AT-rich sequences. The specific nature of the substituent at the 9-amino position can modulate these preferences. The N-butyl group, being a flexible alkyl chain, may influence the orientation and depth of intercalation, potentially favoring specific base-pair steps that can better accommodate its size and conformation. Theoretical computations on similar polymethylene carboxamide derivatives of 9-aminoacridine have explored how the length of the alkyl chain can affect binding to different hexanucleotide sequences.

Stabilization of G-Quadruplex Structures

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are found in regions of biological importance such as telomeres and gene promoter regions. Many planar aromatic molecules, including derivatives of 9-aminoacridine, have been shown to bind to and stabilize these structures. nih.gov The binding typically occurs through π-π stacking interactions between the acridine ring and the flat G-tetrads that form the core of the G-quadruplex. This stabilization can inhibit the activity of enzymes like telomerase, which is a target in cancer therapy. While direct experimental evidence for 9-Acridinamine, N-butyl- is limited, it is plausible that its acridine core would facilitate interaction with and stabilization of G-quadruplex structures. The N-butyl substituent could further contribute to the binding affinity and selectivity for particular G-quadruplex topologies through interactions with the loops and grooves of the structure.

Modulation of DNA Topology and Cleavage (e.g., plasmid DNA nicking)

Quantitative Analysis of Binding Affinity (Binding Constants, Quenching Constants)

The affinity of 9-acridinamine derivatives for DNA can be quantified by determining the binding constant (K). These values are often obtained through spectroscopic techniques such as UV-visible and fluorescence spectroscopy. For instance, the binding of an intercalator to DNA can be monitored by the changes in its absorption spectrum (hypochromism and bathochromic shift) or the quenching of its fluorescence upon binding.

Fluorescence quenching studies are particularly useful for determining binding parameters. The intrinsic fluorescence of the acridine ring is often quenched upon intercalation into DNA. This quenching can be analyzed using the Stern-Volmer equation to determine the quenching constant. While specific binding and quenching constants for 9-Acridinamine, N-butyl- are not available in the cited literature, studies on other N-substituted 9-aminoacridines provide a range of values that illustrate the influence of the substituent on binding affinity.

Table 1: Representative DNA Binding and Quenching Constants for 9-Aminoacridine Derivatives

| Derivative | Binding Constant (K) M⁻¹ | Quenching Constant (Ksv) M⁻¹ |

| 9-Aminoacridine | 1.4 x 10⁵ | - |

| N-(9-acridinylthiocarbamoyl)glycine | 1.4 x 10⁵ | - |

| N-(9-acridinylthiocarbamoyl)tryptophan | 2.9 x 10⁶ | - |

| (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide | 1.74 x 10⁴ - 1.0 x 10⁶ | -0.2 x 10⁴ - 2.18 x 10⁴ |

Note: The data presented are for various 9-aminoacridine derivatives and are intended to be illustrative of the range of binding affinities observed within this class of compounds. Data for 9-Acridinamine, N-butyl- specifically was not available in the searched literature. mdpi.com

Influence of Protonation State on DNA Interaction

The interaction of 9-acridinamine derivatives with DNA is highly dependent on their protonation state. The acridine ring system has a pKa value such that at physiological pH (around 7.4), the ring nitrogen is typically protonated, resulting in a cationic species. This positive charge is crucial for the initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA, which facilitates the subsequent intercalation of the aromatic ring. nih.gov

Studies on 9-aminoacridine have shown that the protonated form has a significantly stronger affinity for DNA compared to the neutral form. The N-butyl substituent is not expected to dramatically alter the pKa of the acridine ring nitrogen, and therefore, 9-Acridinamine, N-butyl- is also expected to bind to DNA most effectively in its protonated, cationic state. Any environmental factors that alter the local pH could thus modulate the DNA binding affinity of this compound.

Protein and Enzyme Interaction Mechanisms

The biological activity of 9-acridinamine derivatives, including the N-butyl variant, is largely attributed to their interactions with various cellular proteins and enzymes. The planar acridine ring is a classic intercalating agent, allowing it to insert between the base pairs of DNA. This fundamental interaction serves as a precursor to the inhibition of enzymes that process DNA. Furthermore, substitutions at the 9-amino position can significantly modulate these interactions, influencing potency and selectivity. While specific research on N-butyl-9-acridinamine is limited, the broader class of 9-aminoacridines has been studied extensively, providing insights into its likely mechanisms of action.

DNA Topoisomerase I and II Inhibition

Substituted 9-aminoacridines are recognized for their role as catalytic inhibitors of topoisomerases, crucial enzymes that resolve topological challenges in DNA during replication, transcription, and recombination. Unlike topoisomerase poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex and lead to DNA strand breaks, catalytic inhibitors prevent the enzyme from functioning without generating these damaging lesions.

Studies on various 9-aminoacridine derivatives have demonstrated that they primarily act as catalytic inhibitors of human topoisomerase II (Topo II). This inhibition is thought to prevent secondary malignancies that can arise from the DNA strand breaks caused by topoisomerase poisons. The mechanism involves the acridine moiety intercalating into the DNA, which interferes with the enzyme's ability to bind and process its substrate. While the primary target is often Topo II, some 9-aminoacridine compounds have also been shown to inhibit topoisomerase I (Topo I). For instance, certain derivatives can stabilize the Topo I-DNA adduct, although this interaction may not always contribute to cell death, classifying them as potential non-lethal poisons of Topo I. The N-butyl substitution on the 9-amino group likely influences the compound's affinity for DNA and its interaction with the topoisomerase enzymes.

Cholinesterase (AChE, BChE) and Carboxylesterase (CES) Inhibition

Derivatives of the acridine scaffold have been investigated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) and are significant targets in the management of neurodegenerative diseases. The parent compound, 9-aminoacridine, is a known inhibitor of both AChE and BChE. Research on various 9-substituted acridines shows that modifications to the core structure can influence the potency and selectivity of cholinesterase inhibition. While specific data on N-butyl-9-acridinamine is not extensively detailed in the literature, it belongs to a chemical class containing effective cholinesterase inhibitors. Molecular docking studies suggest that the acridine ring can interact with key residues in the active sites of these enzymes. Many acridine derivatives show a lack of significant inhibition of off-target enzymes like carboxylesterase (CES), which suggests a degree of selectivity.

Table 1: Cholinesterase Inhibitory Activity of 9-Aminoacridine (Note: This data is for the parent compound, not the N-butyl derivative)

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| Acetylcholinesterase (AChE) | 1.43 ± 0.18 | Tacrine |

| Butyrylcholinesterase (BChE) | 0.16 ± 0.05 | Tacrine |

Telomerase Activity Modulation

Currently, there is a lack of scientific evidence in published literature detailing the direct interaction or modulation of telomerase activity by 9-Acridinamine, N-butyl- or its parent compound, 9-aminoacridine. While some complex molecules incorporating a 9-aminoacridine moiety have been studied for their ability to bind to telomeric DNA sequences, this does not constitute direct modulation of the telomerase enzyme itself nih.gov. Research into telomerase inhibitors has largely focused on other classes of chemical compounds oncotarget.comnih.gov.

Protein Kinase Interactions

9-Aminoacridine-based compounds have been shown to interact with and modulate key signaling pathways that are often deregulated in cancer, including those involving protein kinases. Research has revealed that 9-aminoacridine can target the PI3K/AKT/mTOR pathway, a critical prosurvival signaling cascade. Specifically, treatment with 9-aminoacridine was found to selectively downregulate the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3K). This action leads to the subsequent inhibition of the downstream protein kinases AKT and mTOR (mammalian target of rapamycin). The modulation of this pathway highlights a mechanism of action for 9-aminoacridines that extends beyond simple DNA intercalation and topoisomerase inhibition, indicating a capacity to interfere with cellular signaling networks.

Specificity and Selectivity in Protein Binding

The binding of 9-aminoacridine derivatives is not random; it exhibits a degree of specificity, particularly in its interaction with nucleic acids. Studies on the parent compound, 9-aminoacridine, have demonstrated sequence selectivity in its binding to DNA. Research using proton NMR titrations has shown that 9-aminoacridine preferentially intercalates at specific dinucleotide sites within a DNA duplex. For example, in the deoxytetranucleotide dpApGpCpT, the dye was found to intercalate within the GpC/GpC site and the ApG/CpT sites mdpi.com. This sequence preference is a critical factor in its mechanism of action against DNA-processing enzymes. The nature of the substituent at the 9-amino position, such as the N-butyl group, would be expected to influence the binding affinity and could potentially alter this sequence selectivity. However, broader studies on the selectivity of N-butyl-9-acridinamine across the human proteome are not currently available.

Interactions with Other Biomolecules

Beyond its interactions with the enzymes detailed above, 9-Acridinamine, N-butyl- and its parent compounds interact with other fundamental biomolecules, which is central to their biological effects.

The primary interaction for this class of compounds is with DNA . As a planar aromatic system, the acridine ring intercalates between DNA base pairs. Molecular mechanics calculations and X-ray crystallography have been used to model this interaction, confirming its feasibility nih.gov. This intercalation distorts the DNA helix, which can inhibit DNA replication and transcription and is the foundational step for the inhibition of enzymes like topoisomerases.

A significant finding is the interaction of 9-aminoacridine with RNA . Studies have shown that 9-aminoacridine is a potent inhibitor of ribosome biogenesis. It achieves this by targeting both the transcription of ribosomal RNA precursors (pre-rRNA) by RNA Polymerase I and the subsequent processing of these pre-rRNAs. In vitro assays confirm that 9-aminoacridine can bind directly to RNA, and this interaction is likely responsible for disrupting the complex series of post-transcriptional maturation steps required to form functional ribosomes.

Furthermore, 9-aminoacridine derivatives can modulate the function of key regulatory proteins. For instance, these compounds have been shown to activate the p53 tumor suppressor protein . They achieve this by stabilizing the p53 protein, blocking its ubiquitination and subsequent degradation, which leads to the activation of p53-dependent pathways that can induce cell death. This interaction represents another important facet of its activity that is independent of direct DNA damage.

Complex Formation with Phenols and Polyelectrolytes (e.g., Dextran (B179266) Sulfate)

The planar aromatic structure of the acridine ring allows for various non-covalent interactions, including stacking and hydrogen bonding, leading to the formation of complexes with other molecules.

Complex Formation with Phenols:

The interaction between 9-aminoacridine and various phenol (B47542) derivatives has been investigated using spectroscopic techniques. These studies reveal that phenols can quench the fluorescence of 9-aminoacridine, indicating a specific interaction between the two molecules. This quenching is attributed to the formation of a ground-state complex. researchgate.net

The mechanism of interaction often involves a static quenching process, where a non-fluorescent complex is formed between the fluorophore (9-aminoacridine) and the quencher (phenol). researchgate.net The stability of these complexes can be quantified by determining the binding constant (K). The efficiency of the quenching process is described by the bimolecular quenching rate constant (kq).

Table 1: Interaction Parameters of 9-Aminoacridine with Phenolic Compounds

| Phenolic Compound | Binding Constant (K) (M⁻¹) | Bimolecular Quenching Rate Constant (kq) (M⁻¹s⁻¹) |

|---|---|---|

| Phenol | 1.2 x 10³ | 5.8 x 10¹⁰ |

| 4-Methoxyphenol | 1.8 x 10³ | 8.7 x 10¹⁰ |

Note: The data presented is for the parent compound 9-aminoacridine and is intended to be illustrative of the types of interactions the acridine core can undergo. The N-butyl substituent in 9-Acridinamine, N-butyl- may influence the magnitude of these parameters.

Interaction with Polyelectrolytes (Dextran Sulfate):

The interaction of 9-aminoacridine with the polyelectrolyte dextran sulfate (B86663) has also been studied, revealing the significant role of electrostatic interactions. Dextran sulfate is a polyanion, and the protonated form of 9-aminoacridine, which is positively charged, can interact strongly with it. nih.gov

Spectroscopic analysis, including fluorescence and surface-enhanced Raman spectroscopy, has shown that the presence of dextran sulfate can induce the dimerization of 9-aminoacridine, as evidenced by the appearance of excimer emission in the fluorescence spectrum. nih.gov This suggests that the high local concentration of the drug in the vicinity of the negatively charged polymer facilitates the formation of these dimers. nih.gov

Table 2: Spectroscopic Observations of 9-Aminoacridine Interaction with Dextran Sulfate

| Spectroscopic Technique | Observation | Interpretation |

|---|---|---|

| Fluorescence Spectroscopy | Appearance of excimer emission | Dimerization of 9-aminoacridine induced by electrostatic attraction to the negatively charged dextran sulfate. nih.gov |

Note: This data pertains to 9-aminoacridine. The N-butyl group in 9-Acridinamine, N-butyl- would likely enhance hydrophobic interactions, potentially influencing the binding and aggregation on the polyelectrolyte surface.

Interactions with Lipid Membranes (Implicitly from biological activity)

While direct studies on the interaction of 9-Acridinamine, N-butyl- with lipid membranes are not extensively documented, the biological activity of acridine derivatives is often linked to their ability to interact with and cross cell membranes. The lipophilicity of a compound is a key determinant of this interaction. The introduction of an N-butyl group to the 9-aminoacridine scaffold significantly increases its hydrophobicity, which would implicitly enhance its interaction with the lipid bilayer of cell membranes.

Studies on the parent compound, 9-aminoacridine, have shown that it can bind to lipid vesicles, particularly those containing negatively charged phospholipids. nih.gov This interaction can lead to a quenching of its fluorescence, which is dependent on factors such as the charge of the lipid headgroups and the presence of transmembrane pH gradients. nih.gov The formation of 9-aminoacridine dimers and excimers at the membrane surface has been proposed as a mechanism for this fluorescence quenching. nih.gov

A related compound, atebrine, which also possesses a hydrophobic side chain, has been shown to penetrate deeper into the hydrophobic core of the membrane compared to 9-aminoacridine. This deeper penetration leads to an immobilization of the molecule and an increase in fluorescence intensity. sav.sk This suggests that the hydrophobic N-butyl chain in 9-Acridinamine, N-butyl- would similarly promote its partitioning into the lipid bilayer.

The interaction with lipid membranes can be summarized by the following implicit points:

Increased Partitioning: The hydrophobic N-butyl group is expected to increase the partitioning of the molecule from the aqueous environment into the nonpolar interior of the lipid membrane.

Membrane Fluidity: The insertion of small molecules into the lipid bilayer can alter membrane fluidity. While not directly studied for 9-Acridinamine, N-butyl-, this is a common consequence of drug-membrane interactions.

Transmembrane Movement: Enhanced interaction with the lipid membrane is a prerequisite for passive diffusion across the cell membrane, which is often a key step for the biological activity of such compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 9-Acridinamine, N-butyl- |

| 9-aminoacridine |

| Phenol |

| 4-Methoxyphenol |

| 4-Nitrophenol |

| Dextran Sulfate |

Structure Activity Relationship Sar and Structure Function Correlations

Impact of N-butyl- Substitution on Acridine (B1665455) Bioactivity and Binding Affinities

The substitution at the 9-amino position of the acridine scaffold plays a pivotal role in modulating the biological activity of these compounds. The introduction of an N-butyl group, as seen in 9-Acridinamine, N-butyl-, can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Research on related N-substituted acridone (B373769) derivatives has provided insights into the role of the N-butyl group. In a study evaluating N10-substituted acridone-based derivatives as potential anti-cancer agents, N-butyl substituted compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov These derivatives, specifically compounds 8d, 8e, and 8f, were found to be active with cytotoxicity of less than 10 µM. nih.gov Molecular docking studies also suggested that N-butyl-substituted derivatives had better docking scores, indicating a favorable interaction with the target, AKT kinase. nih.gov This suggests that the butyl chain may enhance binding affinity, potentially through hydrophobic interactions within the binding pocket of the target protein.

| Compound | Substitution | Cell Line | Cytotoxicity (IC50) |

|---|---|---|---|

| 8d | N-butyl | MCF-7 & MDA-MB-231 | < 10 µM |

| 8e | N-butyl | MCF-7 & MDA-MB-231 | < 10 µM |

| 8f | N-butyl | MCF-7 & MDA-MB-231 | < 10 µM |

Influence of Acridine Core Modifications on DNA and Protein Interactions

The acridine core is the primary pharmacophore responsible for DNA intercalation. nih.gov Modifications to this tricyclic system, including the addition of substituents or alterations to the ring itself, can profoundly affect its binding energetics and interactions with both DNA and proteins.

The planar structure of the acridine ring allows it to insert between the base pairs of the DNA double helix. mdpi.com It is generally assumed that the 9-aminoacridine (B1665356) moiety lies in the minor groove of the DNA, with the 4- and 5-positions of the acridine ring oriented towards the major groove. mdpi.com This orientation provides opportunities for further interactions and can be exploited in drug design. For example, substitutions at the C5 position of the acridine chromophore have been shown to significantly enhance DNA binding affinity and the associated binding free energy. nih.gov These C5-substituted analogues exhibit enhanced nonelectrostatic contributions to the binding free energy, suggesting a critical role for these substituents in directing molecular interactions with the DNA binding site. nih.gov

Protonation of the acridine ring nitrogen is another crucial factor. At physiological pH, many aminoacridines exist in a cationic form, which is important for their interaction with the negatively charged phosphate (B84403) backbone of DNA. nih.gov Theoretical calculations have shown that protonation stabilizes the crystal structure of 9-aminoacridine derivatives through strong halogen and hydrogen bonds, which can influence their binding to DNA and protein molecules. nih.gov

Furthermore, the introduction of specific functional groups onto the acridine core can modulate its biological activity. For instance, a 3,6-diNMe2 substitution pattern on the acridine ring was found to greatly increase toxicity to Leishmania major without altering mammalian toxicity. nih.gov Similarly, the 2-OMe, 6-Cl acridine substitution pattern, as seen in the antimalarial drug mepacrine, also results in potent antileishmanial activity. nih.gov Acridine-4-carboxamide derivatives have been shown to improve the thermal stabilization of DNA duplexes, a desirable property for oligonucleotide probes. researchgate.net The interaction is not limited to DNA; steric terms in QSAR models for 9-anilinoacridines suggest that a protein receptor is also involved in their mechanism of action. nih.gov

Side Chain Engineering and its Role in Selectivity and Potency

The side chain attached to the 9-amino position of the acridine ring is a key determinant of the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Engineering this side chain is a common strategy in the development of acridine-based therapeutics.

The length and nature of the side chain can significantly impact bioactivity. For example, in a series of N-(9-acridinyl) amino acid derivatives, the length of the amino acid side chain was identified as a key factor affecting both toxicity and anti-Toxoplasma gondii activity. mdpi.com Similarly, studies on 9-alkylamino-1,2,3,4-tetrahydroacridines revealed that antileishmanial activity increased with the length of the carbon chain linker. mdpi.com This suggests that a longer side chain may allow for additional or more optimal interactions with the biological target.

The presence of specific functional groups on the side chain is also critical. In 9-anilinoacridines, lipophilic electron-donating groups at the 1'-anilino position confer high activity against Leishmania major. nih.gov For antiprion activity, the substituents on the distal tertiary amino group of the alkyl side chain are a major influencing factor. researchgate.net The introduction of a positive charge in the side chain could increase water solubility and enhance the affinity of the acridine core for DNA. mdpi.com

However, increasing lipophilicity is not always beneficial. In the case of N-(9-acridinyl) amino acid derivatives, an increase in lipophilicity through esterification led to lower antimalarial activity, which was correlated with lower anti-T. gondii activity. mdpi.com This highlights the complex interplay between different structural features and the need for a balanced approach in side chain design. The goal is to optimize interactions with the target while maintaining favorable physicochemical properties.

| Derivative Class | Side Chain Modification | Impact on Bioactivity | Reference |

|---|---|---|---|

| N-(9-acridinyl) amino acids | Increased amino acid side chain length | Altered toxicity and anti-T. gondii activity | mdpi.com |

| 9-alkylamino-1,2,3,4-tetrahydroacridines | Increased carbon chain linker length | Increased antileishmanial activity | mdpi.com |

| 9-anilinoacridines | Lipophilic electron-donating 1'-substituents | High activity against L. major | nih.gov |

| Quinacrine (B1676205) analogues | Substituents on distal tertiary amine | Influenced antiprion activity | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. QSAR studies play a significant role in the design and optimization of bioactive compounds, including 9-acridinamine derivatives, by identifying the key structural features that govern their activity. nih.gov

Several QSAR studies have been conducted on acridine derivatives to understand the structural requirements for their biological activities. For example, a QSAR analysis of the antitumor activity of 9-anilinoacridines identified the importance of electron-releasing substituents. nih.gov This comparative analysis, which also looked at inhibitory activity against tumor cells and DNA binding, highlighted the absence of hydrophobic interactions from DNA to cells to mice, and the presence of steric terms suggested the involvement of a protein receptor. nih.gov

In another study on substituted 4-quinolinyl and 9-acridinyl hydrazone derivatives as antimalarial agents, 2D-QSAR models were developed using multiple linear regression, partial least squares regression, and principal component regression. nih.gov These models indicated that descriptors such as T_N_O_3, IdAverage, chiV6chain, Most-vePotential, and T_C_N_6 played an important role in determining antimalarial activity. nih.gov The high correlation coefficients (r²) and predictive abilities (pred_r²) of these models demonstrate their utility in designing more potent analogues. nih.gov

3D-QSAR studies have also been employed. For a series of oxazine (B8389632) substituted 9-anilinoacridines, a 3D-QSAR study was performed to correlate their structure with antitumor activity. ijpsonline.com Such studies provide a three-dimensional understanding of the pharmacophore and can guide the rational design of new, more effective compounds. The overarching goal of these QSAR methodologies is to improve the efficiency of drug design by providing a predictive framework for understanding chemical-biological interactions. nih.gov

Advanced Research Applications of 9 Acridinamine, N Butyl and Analogues

Development as Fluorescent Probes for Biological Systems

The intrinsic fluorescence of the acridine (B1665455) scaffold has led to the extensive development of 9-acridinamine derivatives, including N-butyl-9-acridinamine, as fluorescent probes for visualizing and quantifying various biological components and processes. researchgate.netnih.gov These probes are valuable tools in cytochemistry and cellular imaging due to their ability to selectively accumulate in specific cellular compartments and report on the local microenvironment through changes in their fluorescence properties. nih.govnih.gov

One of the key applications of these compounds is in the staining of cellular structures. For instance, certain 9-aminoacridine (B1665356) derivatives exhibit strong metachromatic properties, allowing for differential staining of cellular components. nih.gov Notably, 9-amino-4-methyl-acridine has been shown to produce exceptionally high fluorescence in basophilic structures within cells. nih.gov Furthermore, analogues of 9-aminoacridine have been observed to accumulate in cytoplasmic vacuoles, a behavior similar to the well-known fluorescent dye, acridine orange. nih.gov This property allows for the visualization and study of these organelles.

The fluorescence of 9-aminoacridine and its analogues is often sensitive to the local environment, a characteristic that has been exploited to develop probes for specific physiological parameters. For example, the fluorescence of 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) is pH-dependent and becomes quenched upon the establishment of a pH gradient across a membrane. caymanchem.com This has been utilized to monitor pH gradients in both animal and plant mitochondria. nih.govcaymanchem.com Similarly, changes in the fluorescence of 9-aminoacridine can be used to measure the surface charge density of biological membranes, such as the thylakoid membrane in chloroplasts. nih.gov The addition of cations relieves the fluorescence quenching, providing a method to probe the electrical potential at the membrane surface. nih.gov

Researchers have also synthesized novel acridine-based fluorescent chemosensors for the detection of specific ions and molecules. researchgate.net For instance, an acridine-based sensor was developed for monitoring hypochlorite (B82951) (ClO⁻) in water samples and even in biological systems like zebrafish. researchgate.net These sensors often work on the principle of fluorescence quenching or enhancement upon binding to the target analyte. researchgate.net The development of such probes has expanded the utility of acridine derivatives beyond general cellular staining to the detection of specific chemical species within complex biological milieu. mdpi.com

Utility in Biochemical Assays and Tools

The unique photophysical properties and biological interactions of 9-acridinamine, N-butyl- and its analogues have made them valuable reagents in a variety of biochemical assays and as tools for studying molecular processes. Their ability to interact with nucleic acids and respond to changes in their environment forms the basis for many of these applications.

A significant application of these compounds is in fluorescent intercalator displacement (FID) assays. nih.govmdpi.com In this type of assay, a fluorescent intercalator like a 9-aminoacridine derivative is bound to a nucleic acid, resulting in a characteristic fluorescence signal. The subsequent binding of another molecule to the nucleic acid can displace the fluorescent probe, leading to a change in fluorescence that can be measured to determine the binding affinity and kinetics of the test compound. mdpi.com This method has been instrumental in studying the interaction of small molecules with both DNA and RNA. nih.govmdpi.com

Beyond their use in binding assays, 9-aminoacridine derivatives serve as powerful tools for inhibiting specific cellular processes, thereby allowing for their detailed study. For example, 9-aminoacridine has been identified as a potent inhibitor of ribosome biogenesis. nih.gov It achieves this by targeting both the transcription of ribosomal RNA (rRNA) precursors and the subsequent processing of these pre-rRNAs. nih.gov This dual inhibitory action makes it a useful tool for rapidly and completely shutting down ribosome synthesis in mammalian cells, facilitating research into the complex pathways of ribosome assembly and function. nih.gov

The table below summarizes some of the key biochemical assays and tools that utilize 9-aminoacridine and its analogues:

| Assay/Tool | Principle of Action | Application | Key Findings |

| Fluorescent Intercalator Displacement (FID) Assay | Displacement of a fluorescent 9-aminoacridine probe from a nucleic acid by a test compound, leading to a change in fluorescence. | Studying the binding of small molecules to DNA and RNA. mdpi.com | Allows for the determination of binding constants and kinetics of interaction. |

| Ribosome Biogenesis Inhibition | Inhibition of both transcription and processing of ribosomal RNA (rRNA). nih.gov | Studying the mechanisms of ribosome synthesis and function in mammalian cells. nih.gov | 9-aminoacridine is a rapid and effective inhibitor of this process. nih.gov |

| Hemolysis Assay | Assessment of the lytic effect of the compound on red blood cells. | Evaluating the cytotoxicity of 9-aminoacridine derivatives. nih.gov | Some 9-aminoacridines show low hemolytic activity at effective concentrations. nih.gov |

| Antimicrobial Activity Screening | Evaluation of the ability of the compound to inhibit the growth of or kill microorganisms. | Discovering new antibacterial agents and adjuvants. nih.gov | 9-aminoacridine has shown potential as an antimicrobial agent, sometimes in synergy with other drugs. nih.gov |

Furthermore, the biological activity of 9-aminoacridine analogues is being explored in other contexts. For instance, their cytotoxicity is often evaluated using assays like the hemolysis assay to determine their effect on cell membranes. nih.gov Such studies are crucial for the development of these compounds for any potential therapeutic application. Additionally, high-throughput screening assays have identified 9-aminoacridine as a potential antimicrobial agent, highlighting its utility as a tool for exploring new strategies to combat infectious diseases. nih.gov

Application in DNA/RNA Intercalator Research

9-Acridinamine, N-butyl- and its analogues are quintessential examples of DNA and RNA intercalating agents. nih.govnih.gov Their planar tricyclic aromatic ring system is adept at inserting itself between the base pairs of double-stranded nucleic acids. nih.gov This mode of binding, known as intercalation, is a primary mechanism behind their diverse biological activities and has been the subject of extensive research. nih.govgoogle.com

The intercalation of 9-aminoacridines into the DNA duplex is stabilized by van der Waals forces between the acridine ring and the adjacent base pairs. nih.gov Additionally, ionic interactions can form between the protonated nitrogen of the acridine ring and the negatively charged phosphate (B84403) backbone of the DNA. nih.gov The nature and position of substituents on the acridine ring, such as the N-butyl group in 9-acridinamine, N-butyl-, can significantly influence the binding affinity and sequence selectivity of the intercalation. nih.gov For example, studies have shown that the electronic properties of substituents on the acridine core can modulate the efficiency of intercalation. nih.gov

The interaction of these compounds with DNA can have profound effects on cellular processes that involve nucleic acids. One of the most well-studied consequences of their intercalation is the inhibition of DNA topoisomerase II. nih.gov This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the cleavable complex formed by topoisomerase II and DNA, intercalators like 4'-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA) can lead to protein-associated DNA strand breaks. nih.gov This mechanism is a cornerstone of the anticancer activity of several acridine derivatives. google.comnih.gov

Furthermore, the intercalation of 9-aminoacridines into ribosomal DNA (rDNA) has been shown to inhibit the synthesis of ribosomal RNA (rRNA). nih.govmdpi.com This is achieved by disrupting the structure of the rDNA promoter, which in turn can impair the binding of essential transcription factors and RNA polymerase I. mdpi.com The ability of these compounds to bind to RNA as well as DNA further contributes to their inhibitory effects on ribosome biogenesis, as they can also interfere with the processing of pre-rRNA. nih.govmdpi.com

The development of bis-acridines, where two acridine moieties are linked together, has been an active area of research. nih.govnih.gov These molecules can bis-intercalate, meaning both acridine rings can insert into the DNA duplex simultaneously, often with a linker chain spanning the minor groove. nih.gov This can lead to enhanced binding affinity and altered biological activity compared to their monomeric counterparts. nih.govnih.gov

The table below provides an overview of the key aspects of 9-aminoacridines as DNA/RNA intercalators:

| Aspect of Intercalation | Description | Consequences |

| Mode of Binding | Insertion of the planar acridine ring between adjacent base pairs of DNA or RNA. nih.gov | Alteration of DNA/RNA structure, such as unwinding and lengthening of the duplex. |

| Stabilizing Forces | Van der Waals interactions with base pairs and ionic interactions with the phosphate backbone. nih.gov | High-affinity binding to nucleic acids. |

| Inhibition of Topoisomerase II | Stabilization of the enzyme-DNA cleavable complex. nih.gov | Induction of protein-associated DNA strand breaks, leading to cytotoxic effects. nih.gov |

| Inhibition of rRNA Synthesis | Intercalation into rDNA, disrupting promoter function and inhibiting RNA polymerase I. nih.govmdpi.com | Inhibition of ribosome biogenesis, impacting cell growth and proliferation. nih.gov |

| RNA Intercalation | Binding to double-stranded regions of RNA. mdpi.com | Interference with RNA processing and function, such as pre-rRNA maturation. nih.govmdpi.com |

| Bis-intercalation | Simultaneous intercalation of two linked acridine moieties. nih.gov | Enhanced DNA binding affinity and potentially increased biological activity. nih.govnih.gov |

Future Directions and Emerging Research Perspectives

Novel Synthetic Approaches for Functionalized Derivatives

The evolution of synthetic organic chemistry is providing new avenues for the creation of functionalized N-butyl-9-acridinamine derivatives with enhanced specificity and efficacy. Traditional methods for the synthesis of 9-aminoacridines, such as the Ullmann-Goldberg reaction and nucleophilic aromatic substitution, are being supplemented and, in some cases, replaced by more efficient and versatile strategies.

One promising approach involves the use of metal-catalyzed cross-coupling reactions, which allow for the precise introduction of a wide array of functional groups onto the acridine (B1665455) core. These methods offer greater control over the final molecular architecture, enabling the synthesis of derivatives with tailored electronic and steric properties. Another area of active development is the exploration of C-H activation strategies. This powerful technique allows for the direct functionalization of carbon-hydrogen bonds on the acridine scaffold, streamlining synthetic routes and providing access to previously inaccessible derivatives.

Researchers are also focusing on "one-pot" synthetic approaches that combine multiple reaction steps into a single, efficient process. These methods not only reduce synthesis time and resource consumption but also minimize the generation of chemical waste, aligning with the principles of green chemistry. The development of such innovative synthetic protocols is crucial for building diverse libraries of N-butyl-9-acridinamine analogues for high-throughput screening and structure-activity relationship (SAR) studies.

Table 1: Emerging Synthetic Strategies for Functionalized 9-Aminoacridines

| Synthetic Strategy | Description | Potential Advantages |

| Metal-Catalyzed Cross-Coupling | Introduction of diverse functional groups via catalysts like palladium or copper. | High efficiency, broad substrate scope, precise control over substitution patterns. |

| C-H Activation | Direct functionalization of C-H bonds on the acridine core. | Atom economy, reduced number of synthetic steps, access to novel derivatives. |

| One-Pot Syntheses | Combination of multiple reaction steps in a single reaction vessel. | Increased efficiency, reduced waste, simplified purification. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Shorter reaction times, higher yields, improved purity of products. |

Multimodal Interaction Studies with Complex Biological Systems

While the interaction of 9-aminoacridines with DNA through intercalation is well-established, future research is moving towards a more holistic understanding of how N-butyl-9-acridinamine interacts with a multitude of biological components within a cellular context. These "multimodal" interaction studies are essential for elucidating the full spectrum of its biological activity and for identifying potential off-target effects.

Advanced techniques such as proteomics and metabolomics are being employed to map the broader cellular response to N-butyl-9-acridinamine exposure. These approaches can identify changes in protein expression and metabolic pathways, providing a comprehensive picture of the compound's impact on cellular function. Furthermore, high-resolution imaging techniques, including confocal and super-resolution microscopy, are enabling the visualization of the subcellular localization of N-butyl-9-acridinamine and its interactions with specific organelles and protein complexes in real-time.

A key focus of these studies is to move beyond simple DNA binding and investigate interactions with other crucial biomolecules, such as enzymes and RNA. For instance, the inhibition of enzymes like topoisomerases and cholinesterases by 9-aminoacridine (B1665356) derivatives is a known phenomenon, and detailed kinetic and structural studies are needed to understand these interactions at a molecular level for the N-butyl analogue. Investigating the binding and potential functional modulation of various types of RNA is another burgeoning area of research.

Integration of Advanced Computational Methods for Predictive Modeling

The integration of sophisticated computational methods is becoming indispensable in modern drug discovery and development. For N-butyl-9-acridinamine, these in silico approaches offer a powerful means to predict its biological activities, metabolic fate, and potential toxicities, thereby guiding the design of more effective and safer derivatives.

Molecular dynamics (MD) simulations are being utilized to provide a dynamic and detailed view of the interactions between N-butyl-9-acridinamine and its biological targets, such as DNA and proteins. These simulations can reveal the key intermolecular forces driving these interactions and predict the binding affinities of different derivatives. This information is invaluable for understanding the molecular basis of the compound's activity and for designing modifications that can enhance its binding specificity and potency.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool being applied to the 9-aminoacridine class of compounds. By correlating the structural features of a series of derivatives with their measured biological activities, QSAR models can be developed to predict the activity of novel, untested compounds. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. Machine learning and artificial intelligence algorithms are further enhancing the predictive power of these models by identifying complex patterns in large datasets.

Table 2: Computational Approaches in N-butyl-9-acridinamine Research

| Computational Method | Application | Predicted Outcomes |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic interactions with biological targets (e.g., DNA, proteins). | Binding modes, interaction energies, conformational changes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions and electronic properties. | Reaction mechanisms, charge distributions, spectroscopic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Prediction of activity for new derivatives, identification of key structural features. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of features for biological activity. | Virtual screening of compound libraries, design of novel active molecules. |

Exploration of Unique Photophysical Properties for Biomedical Technologies

The inherent fluorescence of the acridine ring system presents exciting opportunities for the development of N-butyl-9-acridinamine-based tools for biomedical technologies, particularly in the realm of cellular imaging and diagnostics. The N-butyl substituent can modulate these photophysical properties, and a deeper understanding of these characteristics is a key area of future research.

Detailed characterization of the photophysical properties of N-butyl-9-acridinamine and its functionalized derivatives is underway. This includes measuring key parameters such as absorption and emission spectra, fluorescence quantum yields, and fluorescence lifetimes in various environments. Understanding how these properties are influenced by factors like solvent polarity and binding to biological macromolecules is crucial for designing effective fluorescent probes.

One of the most promising applications is the development of N-butyl-9-acridinamine derivatives as fluorescent probes for cellular imaging. Their ability to intercalate into nucleic acids can be harnessed to visualize the nucleus and monitor DNA dynamics in living cells. By attaching specific targeting moieties, these probes could also be directed to other subcellular compartments or specific proteins, enabling multimodal imaging of cellular processes.

Furthermore, the development of "smart" probes that exhibit changes in their fluorescence properties upon binding to a specific target or in response to a particular cellular event is a major goal. For example, a derivative could be designed to fluoresce only when bound to a specific enzyme or when a certain pH change occurs. Such responsive probes would be invaluable tools for basic biological research and for the development of novel diagnostic assays.

Table 3: Potential Biomedical Applications based on Photophysical Properties

| Application | Desired Photophysical Property | Enabling Technology |

| Cellular Imaging | High fluorescence quantum yield, photostability, specific subcellular localization. | Confocal microscopy, super-resolution microscopy. |

| Biosensing | Environment-sensitive fluorescence (solvatochromism), fluorescence quenching/enhancement upon binding. | Fluorescence spectroscopy, fluorescence lifetime imaging microscopy (FLIM). |

| Photodynamic Therapy | Efficient generation of reactive oxygen species upon light activation. | Targeted light delivery systems. |

| Theranostics | Combination of therapeutic action and diagnostic imaging capability in a single molecule. | Multimodal imaging platforms. |

Q & A

Basic: What are the established synthetic routes for 9-Acridinamine, N-butyl-, and how can purity be optimized during synthesis?

Methodological Answer:

The synthesis of N-butyl-9-acridinamine derivatives typically involves alkylation of acridine precursors with n-butyl groups under controlled conditions. For example, N,N-di(n-butyl)quinacridone derivatives are synthesized via nucleophilic substitution or condensation reactions, followed by purification using column chromatography or recrystallization . To optimize purity (>98%), rigorous solvent selection (e.g., anhydrous DMF or THF) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Post-synthesis, techniques like HPLC or GC/MS can validate purity .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing 9-Acridinamine, N-butyl-?

Methodological Answer:

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming structural integrity, particularly the n-butyl chain attachment and acridine core. High-resolution mass spectrometry (HRMS) provides molecular weight validation. For quantifying trace impurities, reverse-phase HPLC with UV detection (e.g., λ = 254 nm) or GC/MS with derivatization (e.g., silylation) is recommended . Differential scanning calorimetry (DSC) can further assess thermal stability and crystallinity .

Advanced: How can temperature-dependent geometrical isomerism in N-butyl-9-acridinamine derivatives be experimentally investigated?

Methodological Answer:

Temperature-dependent NMR or X-ray crystallography can resolve isomerism. For instance, variable-temperature ¹H NMR (e.g., 25–150°C) tracks conformational changes in the n-butyl chain or acridine ring. Computational modeling (DFT) paired with UV-Vis spectroscopy can correlate isomer populations with photophysical shifts . Controlled heating-cooling cycles in DSC may also reveal phase transitions linked to isomer stability .

Advanced: How should researchers address contradictions in photophysical or electrochemical data for 9-Acridinamine derivatives?

Methodological Answer:

Contradictions often arise from solvent polarity, concentration effects, or instrumental calibration errors. To mitigate:

- Standardize solvent systems (e.g., use anhydrous DMSO for electrochemical studies).